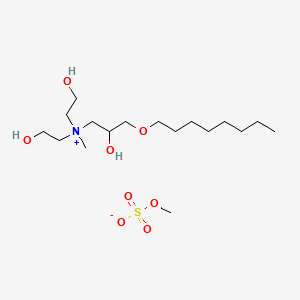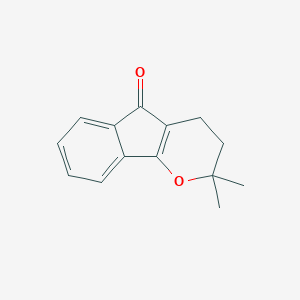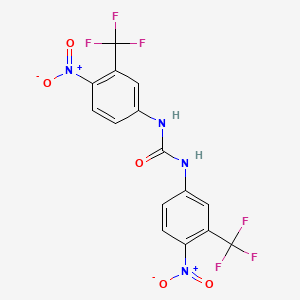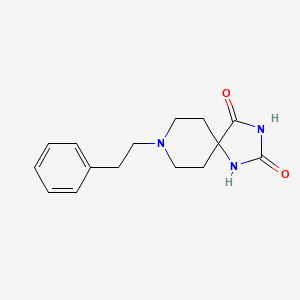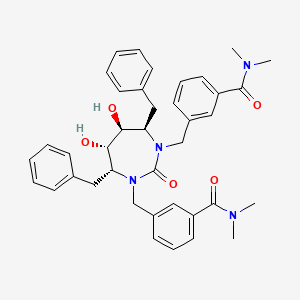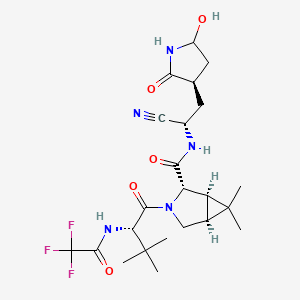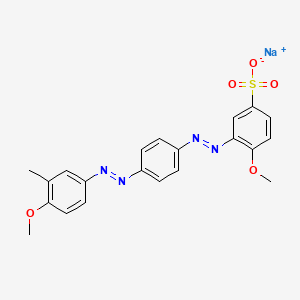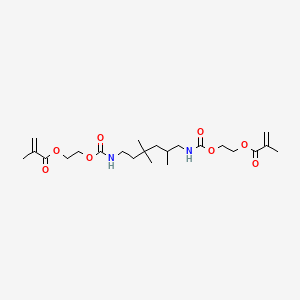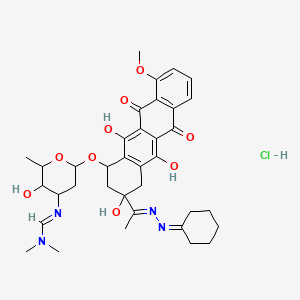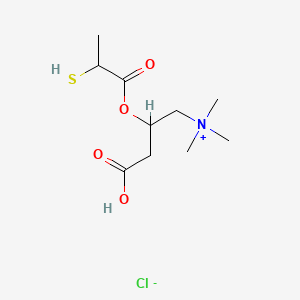
2-Mercaptopropionyl carnitine chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Mercaptopropionyl carnitine chloride is a compound that combines the properties of carnitine and a mercapto group Carnitine is a quaternary ammonium compound involved in the metabolism of fatty acids, while the mercapto group introduces sulfur-containing functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercaptopropionyl carnitine chloride typically involves the reaction of 3-bromo-15-propionyl-carnitine hydrochloride with sodium hydrosulfide in ethanol . The reaction conditions require careful control of temperature and solvent to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Mercaptopropionyl carnitine chloride can undergo several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to mercapto groups.
Substitution: The compound can participate in substitution reactions where the mercapto group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction . The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include disulfides from oxidation and the original mercapto compound from reduction. Substitution reactions can yield a variety of products depending on the substituents introduced.
Applications De Recherche Scientifique
2-Mercaptopropionyl carnitine chloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Mercaptopropionyl carnitine chloride involves its role in fatty acid metabolism. The compound increases intramitochondrial free carnitine concentrations, which decreases the acetyl-CoA/CoA ratio inside the mitochondria . This effect is facilitated by the enzyme acylcarnitine transferase, which catalyzes the reversible reaction involving carnitine and acyl-CoA species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propionyl-L-carnitine: A derivative of carnitine with similar metabolic functions.
Acetyl-L-carnitine: Another carnitine derivative known for its neuroprotective properties.
2-Mercaptopropionyl-glycine: A compound with a similar mercapto group used in the treatment of cystinuria.
Uniqueness
2-Mercaptopropionyl carnitine chloride is unique due to its combination of carnitine and a mercapto group, which provides it with distinct properties related to fatty acid metabolism and oxidative stress protection. This dual functionality makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
83544-84-7 |
|---|---|
Formule moléculaire |
C10H20ClNO4S |
Poids moléculaire |
285.79 g/mol |
Nom IUPAC |
[3-carboxy-2-(2-sulfanylpropanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C10H19NO4S.ClH/c1-7(16)10(14)15-8(5-9(12)13)6-11(2,3)4;/h7-8H,5-6H2,1-4H3,(H-,12,13,16);1H |
Clé InChI |
KHNWAFYIRVXJDH-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC(CC(=O)O)C[N+](C)(C)C)S.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


